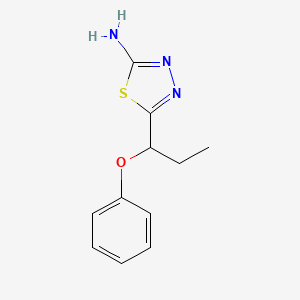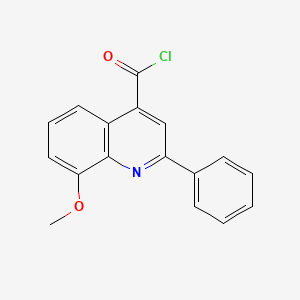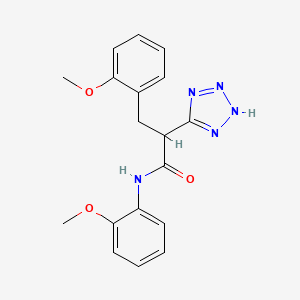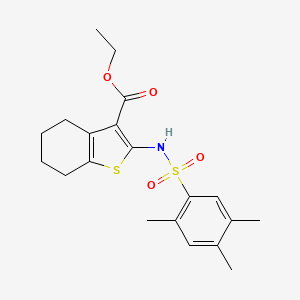
5-(1-Phénoxypropyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives, including 5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine, often involves reactions between thiosemicarbazide, phosphorous oxychloride, and aromatic acids. These reactions lead to the formation of 1,3,4-thiadiazole derivatives, which are then further modified through reactions with different aromatic aldehydes to produce Schiff base compounds (Vinayak et al., 2014). Additionally, the synthesis can involve single-step reactions, as demonstrated by Kumar et al. (2013), who synthesized 5-Phenyl-1,3,4-thiadiazole-2-amine and its derivatives through diazotisation followed by coupling with various compounds (Kumar et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-amine derivatives is characterized by the presence of the 1,3,4-thiadiazole ring, which forms the core structure. Structural analysis, including X-ray and DFT studies, provides insights into the stabilization of these compounds through intramolecular and intermolecular hydrogen bonding. The compounds exhibit different crystalline systems and space groups, with geometrical optimization performed using DFT methods to compare with single-crystal X-ray data (Dani et al., 2013).
Chemical Reactions and Properties
1,3,4-Thiadiazol-2-amines participate in various chemical reactions, leading to the synthesis of Schiff bases, azo dyes, metal complexes, and other derivatives with significant biological activities. These reactions are facilitated by the reactive sites on the thiadiazole ring, allowing for nucleophilic attacks and substitutions (Al-Amiery et al., 2009).
Physical Properties Analysis
The physical properties of 1,3,4-thiadiazol-2-amine derivatives, including solubility, melting point, and crystalline structure, are influenced by the nature of substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability for various applications, including material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, of 1,3,4-thiadiazol-2-amine derivatives are determined by the thiadiazole core and the nature of substituents. Studies have shown that these compounds exhibit significant biological activities, including anticancer, antifungal, and antibacterial properties, due to their chemical structure (Singh & Rana, 2011).
Applications De Recherche Scientifique
Propriétés photophysiques :
- Des études in vitro ont révélé que le tétrafluoroborate de 1-(phénoxypropyl)pyrimidin-1-ium présente une activité antibactérienne modérée contre les bactéries Gram-négatives Pseudomonas aeruginosa (CMI = 16 µg/mL). D'autres dérivés présentent également une bioactivité contre les bactéries Gram-positives .
Science des matériaux
Additifs polymères :En résumé, la 5-(1-Phénoxypropyl)-1,3,4-thiadiazol-2-amine est prometteuse dans les liquides ioniques, la découverte de médicaments, la synthèse organique et la science des matériaux. Des recherches supplémentaires permettront de découvrir d'autres applications et d'optimiser son impact potentiel dans divers domaines . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser !
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its mechanism of action and potential applications in medicine or other fields .
Propriétés
IUPAC Name |
5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-9(10-13-14-11(12)16-10)15-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKZMILXXWWZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN=C(S1)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[1-(4-Methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2484344.png)






![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)



